(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
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Overview
Description
2H-Furo[3,2-g]-1,3-benzoxazin-6(7H)-one, 7-[(2,3-dimethoxyphenyl)methylene]-3,4-dihydro-9-methyl-3-[2-(4-morpholinyl)ethyl]- is a complex organic compound with a unique structure that combines elements of furan, benzoxazine, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,2-g]-1,3-benzoxazin-6(7H)-one, 7-[(2,3-dimethoxyphenyl)methylene]-3,4-dihydro-9-methyl-3-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzoxazine rings, followed by the introduction of the dimethoxyphenyl and morpholine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Furo[3,2-g]-1,3-benzoxazin-6(7H)-one, 7-[(2,3-dimethoxyphenyl)methylene]-3,4-dihydro-9-methyl-3-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2H-Furo[3,2-g]-1,3-benzoxazin-6(7H)-one, 7-[(2,3-dimethoxyphenyl)methylene]-3,4-dihydro-9-methyl-3-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Furo[3,2-g]-1,3-benzoxazin-6(7H)-one, 7-[(2,3-dimethoxyphenyl)methylene]-3,4-dihydro-9-methyl-3-[2-(4-morpholinyl)ethyl]- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
2H-Furo[3,2-g]-1,3-benzoxazin-6(7H)-one, 7-[(2,3-dimethoxyphenyl)methylene]-3,4-dihydro-9-methyl-3-[2-(4-morpholinyl)ethyl]- is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H30N2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(7Z)-7-[(2,3-dimethoxyphenyl)methylidene]-9-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C26H30N2O6/c1-17-24-19(15-28(16-33-24)8-7-27-9-11-32-12-10-27)13-20-23(29)22(34-25(17)20)14-18-5-4-6-21(30-2)26(18)31-3/h4-6,13-14H,7-12,15-16H2,1-3H3/b22-14- |
InChI Key |
YRDPRRRSQAHQSJ-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)CCN5CCOCC5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)CCN5CCOCC5 |
Origin of Product |
United States |
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